molecular formula C19H16ClNO3S B123327 N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride CAS No. 146864-62-2

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

Cat. No.: B123327
CAS No.: 146864-62-2
M. Wt: 373.9 g/mol
InChI Key: CDECDNASIKPCAM-KRWDZBQOSA-N
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Description

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the empirical formula C10H7ClO2S. It is used as an intermediate product for the synthesis of various organic molecules. The compound consists of a naphthalene ring bonded to a sulfonyl chloride group, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride can be achieved through the reaction of naphthalene-1-sulfonyl chloride with L-phenylalanine in the presence of a suitable base . The reaction typically involves the use of a solvent such as chloroform or dichloromethane and is carried out under inert atmosphere conditions to prevent moisture sensitivity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the naphthalene moiety.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

    Desulfitative Carbonylative Stille Cross-Coupling: This reaction involves the coupling of the compound with a tinglucal derivative.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium azide and copper catalysts are used.

    Desulfitative Carbonylative Stille Cross-Coupling: Palladium catalysts and organotin reagents are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted naphthalene derivatives.

    Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

    Desulfitative Carbonylative Stille Cross-Coupling: Coupled products with carbonyl functionalities.

Scientific Research Applications

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein labeling.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves its reactivity with nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonyl Chloride: A closely related compound with similar reactivity and applications.

    2-Naphthalenesulfonyl Chloride: Another isomer with comparable chemical properties.

    Benzenesulfonyl Chloride: A simpler aromatic sulfonyl chloride used in similar types of reactions.

Uniqueness

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the biological relevance of the L-phenylalanyl moiety. This combination makes it particularly valuable in biochemical and medicinal research.

Properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECDNASIKPCAM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623460
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146864-62-2
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride
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